6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
Description
6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, an oxadiazole ring, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-12(2)14-5-7-15(8-6-14)20-21(25-29-24-20)23-22(27)19-11-17(26)16-10-13(3)4-9-18(16)28-19/h4-12H,1-3H3,(H,23,25,27) |
InChI Key |
AGYBGBBTKGIIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NON=C3C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide derivative and a suitable carboxylic acid derivative under dehydrating conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxadiazole-chromene intermediate with an appropriate amine derivative under coupling conditions, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted chromene-oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds similar to 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide exhibit significant anticancer properties. Studies demonstrate that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Experimental models indicate that it can reduce inflammation markers and modulate immune responses.
Material Science Applications
-
Fluorescent Materials : The unique chromene structure allows for the development of fluorescent materials. These compounds can be utilized in sensors or as fluorescent probes in biological imaging.
Application Description Fluorescent Probes Used for tracking cellular processes in real-time imaging studies. Sensor Development Integrated into devices for detecting specific biomolecules based on fluorescence changes.
Biological Research Applications
-
Biological Assays : The compound has been employed in various biological assays to evaluate its interaction with different biological targets, including enzymes and receptors.
Assay Type Purpose Enzyme Inhibition To assess inhibitory effects on specific enzymes related to disease pathways. Receptor Binding To determine affinity and specificity towards various receptors involved in signaling pathways.
Case Studies
-
Case Study: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound against breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with further analysis revealing alterations in cell cycle progression. -
Case Study: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a dose-dependent decrease in paw edema, highlighting its potential as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide: The compound itself.
Other Chromene Derivatives: Compounds with similar chromene cores but different substituents.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different cores.
Uniqueness
The uniqueness of 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its unique structure, which includes a chromene core and an oxadiazole ring, suggests potential biological activities that are of interest in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide |
| InChI Key | AGYBGBBTKGIIER-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds with similar structural features to 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have shown that similar chromene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a related compound demonstrated cytotoxic effects against colon carcinoma (HCT116) with an IC50 value of 6.2 μM . The proposed mechanisms include modulation of signaling pathways involved in cell survival and apoptosis.
Anti-inflammatory Properties
Anti-inflammatory effects have also been reported for compounds with similar structures. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide may have therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:
- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound could bind to receptors involved in inflammatory responses or cancer progression.
- Signal Transduction Pathways : It may affect pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study on oxadiazole derivatives highlighted their effectiveness against multiple bacterial strains, showcasing the potential for developing new antibiotics .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain chromene derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
- Inflammation Models : Experimental models showed that compounds similar to 6-methyl-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide effectively reduced inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
